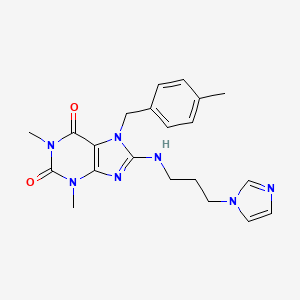

8-(3-Imidazol-1-yl-propylamino)-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Description

This compound is a purine-2,6-dione derivative characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position features a 4-methyl-benzyl group, while the 8-position is modified with a 3-imidazol-1-yl-propylamino chain.

Properties

IUPAC Name |

8-(3-imidazol-1-ylpropylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c1-15-5-7-16(8-6-15)13-28-17-18(25(2)21(30)26(3)19(17)29)24-20(28)23-9-4-11-27-12-10-22-14-27/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSNAVYAXGRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The most relevant structural analogue identified in the evidence is 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione (referred to here as Compound A ) . Below is a comparative analysis:

Key Differences and Implications

Substituent at 7-Position: The 4-methyl-benzyl group in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability or receptor binding.

Substituent at 8-Position: The imidazole-propylamino chain in the target compound offers hydrogen-bonding capabilities via the imidazole nitrogen, which could enhance interactions with polar residues in binding pockets. Compound A’s piperazinyl-methyl group is more basic and may improve aqueous solubility, a critical factor in drug bioavailability .

Database Annotations: Compound A is cataloged in multiple chemical databases (e.g., CHEMBL1530890, ZINC19528221), suggesting prior interest in its scaffold for drug discovery. No comparable entries were found for the target compound in the provided evidence .

Research Findings and Limitations

- However, the use of catalytic piperidine in DMF/ethanol (as in Scheme 2 of ) could theoretically apply to purine-dione derivatives .

- Pharmacological Data : Neither evidence source provides experimental data (e.g., binding affinities, enzymatic inhibition) for direct comparison. The imidazole and piperazine groups are pharmacologically significant but require targeted studies to elucidate their roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.